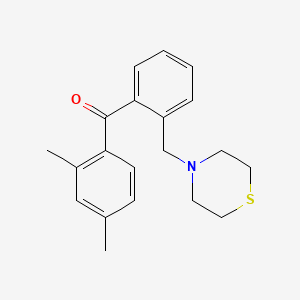

2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone

Descripción general

Descripción

2,4-Dimethyl-2’-thiomorpholinomethyl benzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is commonly used as a photoinitiator in the polymer industry and as a UV filter in cosmetic products. The compound has a molecular formula of C20H23NOS and a molecular weight of 325.47 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-2’-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone with 2,4-dimethylthiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of 2,4-Dimethyl-2’-thiomorpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dimethyl-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions where the thiomorpholine group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at 0°C.

Substitution: Ammonia in ethanol at reflux temperature.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Amines and thiols.

Aplicaciones Científicas De Investigación

Chemistry

Photoinitiator in Polymerization Reactions

2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone serves as a photoinitiator for polymerization processes. It absorbs UV light and generates free radicals, which initiate the polymerization of monomers, making it valuable in the production of various polymers and coatings.

Biology

Studies on UV-Induced DNA Damage

Research indicates that this compound can induce DNA damage through the generation of reactive oxygen species (ROS) when exposed to UV light. This property is useful for studying DNA repair mechanisms and cellular responses to oxidative stress.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor effects against various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism involves ROS generation leading to apoptosis and inhibition of cell migration through interference with key signaling pathways like NF-κB .

Medicine

Potential in Photodynamic Therapy

The compound is being investigated for its potential use in photodynamic therapy (PDT) for cancer treatment. Its ability to generate ROS upon light activation may enhance the therapeutic efficacy of PDT by selectively targeting cancer cells.

UV Filter in Cosmetics

Due to its ability to absorb UV radiation, this compound is utilized as a UV filter in cosmetic products. It protects skin from harmful UV rays, thereby reducing the risk of skin damage and photoaging .

Synthesis of Fine Chemicals

In industrial settings, this compound is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its unique structural features allow it to participate in various chemical reactions, including oxidation and substitution reactions .

Anticancer Studies

Research has shown that this compound effectively reduces cell viability in breast cancer cell lines by inducing apoptosis through ROS-mediated pathways .

Photochemical Properties

Studies highlight its potential as a photosensitizer in photocatalytic reactions, which could have implications for drug delivery systems under UV light exposure .

Inflammation Inhibition

The compound has demonstrated promise in reducing inflammatory markers such as TNF-α and IL-6 in macrophage cell lines stimulated by lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 2,4-Dimethyl-2’-thiomorpholinomethyl benzophenone involves the absorption of UV light, leading to the formation of reactive species that can initiate polymerization reactions. The compound acts as a photoinitiator by generating free radicals upon exposure to UV light, which then react with monomers to form polymers. In biological systems, the compound can induce DNA damage by generating reactive oxygen species, which can be used to study DNA repair mechanisms.

Comparación Con Compuestos Similares

Benzophenone: A simpler derivative used as a photoinitiator and UV filter.

4-Methylbenzophenone: Similar structure with a methyl group at the para position, used in similar applications.

2,4-Dimethylbenzophenone: Lacks the thiomorpholine group, used as a photoinitiator.

Uniqueness: 2,4-Dimethyl-2’-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholine group, which enhances its photoinitiating properties and makes it more effective in UV protection compared to its simpler counterparts.

Actividad Biológica

2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone is a synthetic compound characterized by its unique structural features, including a benzophenone moiety and a thiomorpholine group. This compound has garnered attention due to its potential biological activities, particularly in the fields of photochemistry and pharmacology. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

- Molecular Formula : C₁₈H₁₉NOS

- Molecular Weight : 325.47 g/mol

- Density : 1.138 g/cm³

- Boiling Point : 487.2°C at 760 mmHg

The presence of the benzophenone group suggests that this compound may exhibit photochemical properties, as benzophenones are known for their ability to absorb ultraviolet (UV) light and act as UV filters or photoinitiators in various applications.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity. The compound has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, studies have demonstrated its efficacy against breast cancer cell lines, where it induces apoptosis and inhibits cell migration .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound enhances ROS production, leading to oxidative stress in cancer cells, which can trigger apoptosis.

- Inhibition of Key Signaling Pathways : It has been observed to interfere with critical signaling pathways involved in cell survival and proliferation, including the NF-κB pathway .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 2,4-Dimethyl-4'-thiomorpholinomethyl benzophenone | C₁₈H₁₉NOS | Similar structure but different substitution | Potentially different biological activity |

| 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone | C₁₈H₁₉Cl₂NOS | Contains chlorine substituents | Chlorine may enhance reactivity but alters profile |

| Benzophenone derivatives | Various | Commonly used as photoprotective agents | Varying degrees of biological activity |

The unique combination of the thiomorpholine group and specific methyl substitutions on the benzophenone framework distinguishes this compound from its analogs, potentially leading to unique pharmacological profiles.

Case Studies and Research Findings

Several studies have focused on elucidating the biological activities of this compound:

- Anticancer Studies : In vitro assays demonstrated that the compound effectively reduced cell viability in MDA-MB-231 breast cancer cells by inducing apoptosis through ROS-mediated pathways .

- Photochemical Properties : Research has highlighted its potential as a photosensitizer in photocatalytic reactions, which could have implications for drug delivery systems under UV light exposure .

- Inflammation Inhibition : The compound has shown promise in reducing inflammatory markers such as TNF-α and IL-6 in macrophage cell lines stimulated by lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory diseases .

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-7-8-18(16(2)13-15)20(22)19-6-4-3-5-17(19)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAFKWUZNHDPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643821 | |

| Record name | (2,4-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-84-5 | |

| Record name | (2,4-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.